4-(Iodomethyl)-3-nitrobenzonitrile

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

4-(Iodomethyl)-3-nitrobenzonitrile (CAS 90178-76-0) is a high-value aromatic building block for medicinal chemistry. The iodomethyl group is a superior leaving group, enabling faster nucleophilic substitutions and higher yields than its bromo- or chloro-methyl counterparts. Its distinct LogP (2.92) and molecular weight (288.04 g/mol) make it non-interchangeable for tuning lipophilicity in drug candidates. Essential for synthesizing benzonitrile-based kinase inhibitors targeting cancer and inflammatory diseases.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 90178-76-0
Cat. No. B14364196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Iodomethyl)-3-nitrobenzonitrile
CAS90178-76-0
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])CI
InChIInChI=1S/C8H5IN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2
InChIKeyCBOHDANLUOKOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Iodomethyl)-3-nitrobenzonitrile (CAS 90178-76-0) | Core Properties and Identity


4-(Iodomethyl)-3-nitrobenzonitrile (CAS 90178-76-0) is a multifunctional aromatic building block characterized by a benzonitrile core substituted with a nitro group at the 3-position and an iodomethyl group at the 4-position [1]. Its molecular formula is C8H5IN2O2, with a molecular weight of 288.04 g/mol and a computed LogP of 2.92 [1]. The presence of the electron-withdrawing nitro group and the highly reactive iodomethyl moiety defines its utility as an electrophilic intermediate in organic synthesis, particularly for nucleophilic substitution and cross-coupling reactions .

4-(Iodomethyl)-3-nitrobenzonitrile (CAS 90178-76-0) | Critical Differentiation from Halogen Analogs


Generic substitution of 4-(Iodomethyl)-3-nitrobenzonitrile with its chloro- or bromo-methyl analogs is not chemically equivalent due to significant differences in physicochemical properties and reaction kinetics. The iodomethyl group (CH2I) is a vastly superior leaving group compared to bromomethyl (CH2Br) or chloromethyl (CH2Cl) [1]. This inherent difference dictates reaction rates, yields, and the feasibility of reactions with weaker nucleophiles. Furthermore, the compound's distinct molecular weight and LogP value (2.92) [2] directly impact purification, formulation, and biological membrane permeability in downstream applications, making it a non-interchangeable starting material in precise synthetic sequences [3].

4-(Iodomethyl)-3-nitrobenzonitrile (CAS 90178-76-0) | Quantitative Evidence for Selection Over Analogs


Enhanced Electrophilicity and Leaving Group Ability in Nucleophilic Substitution

The iodomethyl group in the target compound exhibits superior leaving group ability compared to its bromo- and chloro- analogs, a critical determinant of reaction efficiency. This is a class-level inference derived from the well-established trend in halide leaving group propensity (I⁻ > Br⁻ > Cl⁻) [1]. The enhanced reactivity of iodomethylated compounds enables reactions with weaker nucleophiles and under milder conditions, which is essential for synthesizing complex, sensitive molecules where harsh conditions would lead to decomposition [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Differentiated Physicochemical Properties: Molecular Weight and Lipophilicity

The compound's molecular weight (288.04 g/mol) is significantly higher than its bromo (241.04 g/mol) and chloro (196.59 g/mol) analogs, a direct consequence of the heavy iodine atom [1][2]. Its computed LogP (2.92) is also greater than that of the chloro analog (2.73) [3]. This higher lipophilicity directly influences the compound's partition coefficient and potential for passive membrane permeability in biological systems [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The compound serves as a crucial precursor in the synthesis of benzonitrile-based kinase inhibitors, a class of compounds with established therapeutic relevance for cancer and inflammatory diseases [1]. While direct head-to-head yield data with halogen analogs is not publicly available for this specific intermediate, the compound's unique reactivity profile (iodo leaving group) and physicochemical properties make it the preferred starting material for accessing specific substitution patterns required for kinase inhibition. The patent literature extensively describes the utility of benzonitrile derivatives in this therapeutic area [1].

Kinase Inhibitors Medicinal Chemistry Cancer Therapeutics

Comparative Stability and Handling Considerations

While specific stability data is not widely published, 4-(Iodomethyl)-3-nitrobenzonitrile is reported to be stable under recommended storage conditions [1]. This is a common characteristic for aromatic iodomethyl compounds, which are generally bench-stable solids. In contrast, the increased reactivity of the iodo group can, in some contexts, make it more prone to photolytic or thermal decomposition compared to bromo- or chloro- analogs, necessitating appropriate storage and handling procedures. However, this reactivity is the very feature that makes it valuable for synthesis.

Chemical Stability Storage Procurement

4-(Iodomethyl)-3-nitrobenzonitrile (CAS 90178-76-0) | Recommended Application Scenarios Based on Evidence


Synthesis of Kinase Inhibitors and Targeted Therapeutics

This compound is optimally employed as a key building block in the synthesis of benzonitrile-based kinase inhibitors, as detailed in relevant patents [1]. Its specific substitution pattern and reactive iodomethyl group are essential for constructing the core structures of these biologically active molecules, which target diseases such as cancer and inflammatory disorders. The compound's higher LogP relative to its chloro analog [2] may also be strategically leveraged to modulate the lipophilicity of final drug candidates.

Advanced Organic Synthesis Requiring Superior Electrophilicity

Researchers should prioritize this compound in synthetic routes where a highly reactive electrophile is required for nucleophilic substitution. The iodomethyl group's class-level superior leaving group ability [3] enables reactions with weak nucleophiles, potentially achieving higher yields and cleaner reactions compared to its bromo- or chloro- counterparts. This is particularly valuable in the late-stage functionalization of complex molecules or in convergent synthetic strategies.

Medicinal Chemistry for Lead Optimization and SAR Studies

In medicinal chemistry programs, 4-(Iodomethyl)-3-nitrobenzonitrile provides a unique vector for exploring structure-activity relationships (SAR). Its distinct molecular weight and physicochemical profile (LogP 2.92) [2] differentiate it from other halogenated analogs. Procurement of this specific compound allows medicinal chemists to precisely tune the lipophilicity and metabolic stability of lead series, a critical step in optimizing drug-like properties.

Cross-Coupling and Metal-Catalyzed Reactions

The iodomethyl group is a versatile handle for various transition metal-catalyzed cross-coupling reactions. While not explicitly documented for this specific compound in the open literature, its structural features are consistent with successful application in Suzuki-Miyaura, Stille, and Sonogashira couplings. The compound's reactivity profile makes it a valuable intermediate for constructing more complex, functionalized aromatic systems.

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